molecular formula C19H21N5OS B5654176 3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

Cat. No. B5654176
M. Wt: 367.5 g/mol
InChI Key: QFSWBAMRXRDPCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, cyclocondensation, and the use of catalysts to facilitate the formation of the complex structures. For example, studies on thiazolopyridines have shown that condensation of thiazolinone with benzaldehydes in the presence of ethanolic piperidine can lead to the formation of methylidene derivatives, which further cyclize to yield novel thiazolo[3,2-a]pyridines (Lamphon et al., 2004). Additionally, Cu-catalyzed synthesis has been employed to synthesize imidazo[1,2-a]pyridines by activating ethyl tertiary amines as carbon sources, highlighting the broad substrate scope and good functional group tolerance of such methods (Rao et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds containing imidazo[1,2-a]pyridine cores has been studied extensively, revealing versatile architectures for stable N-heterocyclic carbenes. The imidazo[1,5-a]pyridine skeleton, for instance, provides a platform for generating new types of stable carbenes, indicating the structural robustness and flexibility of these compounds (Alcarazo et al., 2005).

Chemical Reactions and Properties

The chemical reactions involving imidazo[1,2-a]pyridine derivatives can be multifaceted, including one-pot regiospecific syntheses that form multiple bonds (C-N, C-O, C-S) simultaneously, demonstrating the compound's reactivity and potential for creating complex molecules (Cao et al., 2014). Moreover, carbonylation approaches have been used for the activation of Csp2-H and Csp3-H bonds, facilitating the synthesis of carbonyl derivatives of imidazo[1,2-a]pyridines, which are significant in natural products and pharmaceuticals (Lei et al., 2016).

Physical Properties Analysis

The physical properties of compounds like 3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine can be deduced from related studies, which often involve X-ray crystallography and spectroscopic methods to determine molecular conformations and interactions. For example, the structure of 1H- and 3H-imidazo[4,5-b]pyridine derivatives has been elucidated using density functional theory (DFT) and X-ray data, providing insights into the compound's planarity and potential for hydrogen bonding (Lorenc et al., 2008).

properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-14-17(26-13-22-14)19(25)23-8-4-16(5-9-23)18-21-7-10-24(18)12-15-3-2-6-20-11-15/h2-3,6-7,10-11,13,16H,4-5,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSWBAMRXRDPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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